molecular formula C9H19NO2 B13816341 1-Hexanol, 2,2-dimethyl-, carbamate CAS No. 3124-40-1

1-Hexanol, 2,2-dimethyl-, carbamate

Cat. No.: B13816341
CAS No.: 3124-40-1
M. Wt: 173.25 g/mol
InChI Key: SQJXXQLYUABPRW-UHFFFAOYSA-N
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Description

1-Hexanol, 2,2-dimethyl-, carbamate is an organic compound with the molecular formula C_9H_19NO_2 It is a derivative of 1-hexanol, where the hydroxyl group is substituted with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanol, 2,2-dimethyl-, carbamate can be achieved through various methods. One common approach involves the reaction of 1-hexanol, 2,2-dimethyl- with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of dimethyl carbonate as a carbamoyl donor. This reaction can be catalyzed by various metal catalysts, such as tin or indium triflate, and proceeds smoothly under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of carbamates by reacting alcohols with carbamoyl chlorides or dimethyl carbonate in the presence of suitable catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Hexanol, 2,2-dimethyl-, carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hexanol, 2,2-dimethyl-, carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.

    Medicine: Investigated for its potential use in drug design and medicinal chemistry due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Hexanol, 2,2-dimethyl-, carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hexanol, 2,2-dimethyl-, carbamate is unique due to its specific structure, which combines the properties of both an alcohol and a carbamate. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

3124-40-1

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2,2-dimethylhexyl carbamate

InChI

InChI=1S/C9H19NO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3,(H2,10,11)

InChI Key

SQJXXQLYUABPRW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)COC(=O)N

Origin of Product

United States

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